1-(2,3-Dimethylphenyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine
CAS No.: 825609-25-4
Cat. No.: VC21506509
Molecular Formula: C19H23FN2O3S
Molecular Weight: 378.5g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 825609-25-4 |
|---|---|
| Molecular Formula | C19H23FN2O3S |
| Molecular Weight | 378.5g/mol |
| IUPAC Name | 1-(2,3-dimethylphenyl)-4-(5-fluoro-2-methoxyphenyl)sulfonylpiperazine |
| Standard InChI | InChI=1S/C19H23FN2O3S/c1-14-5-4-6-17(15(14)2)21-9-11-22(12-10-21)26(23,24)19-13-16(20)7-8-18(19)25-3/h4-8,13H,9-12H2,1-3H3 |
| Standard InChI Key | LMCJROWTGKKLFH-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C |
| Canonical SMILES | CC1=C(C(=CC=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)F)OC)C |
Introduction
1. Introduction to the Compound
1-(2,3-Dimethylphenyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine is a synthetic organic compound characterized by its structural integration of a piperazine ring substituted with both a dimethylphenyl group and a fluoromethoxybenzenesulfonyl group. This dual substitution contributes to its potential chemical reactivity and biological activity.
2. Structural Overview
The structure of this compound can be dissected into three primary components:
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Piperazine Core: A six-membered ring containing two nitrogen atoms in opposite positions, which serves as the backbone of the molecule.
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Dimethylphenyl Substitution: A benzene ring with two methyl groups attached at the 2nd and 3rd positions, enhancing hydrophobic interactions.
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Fluoromethoxybenzenesulfonyl Group: A sulfonamide moiety attached to a fluorinated and methoxylated benzene ring, which may contribute to its electronic properties and potential biological activity.
The molecular formula and weight of the compound are not explicitly provided in the sources but can be deduced from its name.
3. Synthesis Pathways
While specific synthesis routes for this compound are not directly available in the provided data, sulfonyl piperazines are typically synthesized using the following steps:
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Nucleophilic Substitution: Reacting piperazine with an aryl sulfonyl chloride derivative under basic conditions.
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Aromatic Substitution: Introducing substituents like dimethyl groups on the phenyl ring via Friedel-Crafts alkylation.
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Fluorination and Methoxylation: Adding fluorine and methoxy groups to the benzene ring through electrophilic aromatic substitution or other specialized methods.
These methods allow precise control over substituent placement, ensuring structural integrity.
4. Potential Applications
Compounds like 1-(2,3-Dimethylphenyl)-4-(5-fluoro-2-methoxybenzenesulfonyl)piperazine often exhibit diverse applications due to their unique structural properties:
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Pharmaceutical Development: Piperazine derivatives are widely studied for their potential as antipsychotic, anti-inflammatory, or antimicrobial agents.
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Material Science: The sulfonamide group may contribute to thermal stability and solubility, making it useful in polymer or material synthesis.
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Chemical Probes: The fluorine atom enhances binding specificity in biological assays due to its electronegativity.
5. Comparative Analysis
| Feature | Description |
|---|---|
| Structural Class | Sulfonyl piperazines |
| Key Functional Groups | Dimethylphenyl, Fluoromethoxybenzenesulfonyl |
| Potential Bioactivity | Antimicrobial, anti-inflammatory (based on similar compounds) |
| Synthetic Complexity | Moderate; involves multiple functional group modifications |
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